SODIUM3-HYDROXYHEXADECYL-1-SULPHONATE
Description
Sodium 3-hydroxyhexadecyl-1-sulphonate is a long-chain alkyl sulphonate surfactant characterized by a 16-carbon backbone (C16) with a hydroxyl group (-OH) at the third carbon position and a sulphonate (-SO₃⁻Na⁺) group at the terminal position. This compound combines hydrophobic (alkyl chain) and hydrophilic (sulphonate and hydroxyl) moieties, making it effective in applications requiring emulsification, detergency, or stabilization. Its structure enhances solubility in polar solvents compared to non-hydroxylated analogs, while the extended alkyl chain improves micelle formation in nonpolar environments.
Properties
CAS No. |
13513-23-0 |
|---|---|
Molecular Formula |
FeO2.2Na |
Synonyms |
SODIUM3-HYDROXYHEXADECYL-1-SULPHONATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium 1-Dodecanesulphonate (C12 Chain)
Key Differences :
- Chain Length : Sodium 1-dodecanesulphonate (C12) has a shorter alkyl chain (12 carbons) , reducing its hydrophobicity compared to the C16 chain of sodium 3-hydroxyhexadecyl-1-sulphonate.
- Functional Groups : Lacks the hydroxyl group, resulting in lower hydrogen-bonding capacity and reduced solubility in aqueous media.
- Applications : Primarily used in mild detergents and laboratory reagents due to moderate surfactant properties .
Sodium 1-Hexanesulfonate (C6 Chain)
Key Differences :
- Chain Length : Sodium 1-hexanesulfonate (C6) has a significantly shorter chain (6 carbons), limiting its micelle-forming ability .
- Functional Groups: No hydroxyl group, reducing its utility in high-salinity or extreme pH environments.
- Applications : Used in ion-pair chromatography and analytical chemistry due to its small size and high solubility .
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (Aromatic Sulphonate)
Key Differences :
- Structure : Aromatic naphthalene core with two sulphonate groups and one hydroxyl group .
- Solubility : Exceptionally high in water due to aromatic polarizability and multiple ionic groups.
- Applications : Used in dye synthesis and as a corrosion inhibitor, contrasting with sodium 3-hydroxyhexadecyl-1-sulphonate’s surfactant role .
Research Findings and Performance Trends
- Chain Length vs. Surfactant Efficiency : Longer chains (e.g., C16) lower critical micelle concentration (CMC) and enhance oil-in-water emulsification compared to C12 or C6 analogs .
- Hydroxyl Group Impact: The hydroxyl group in sodium 3-hydroxyhexadecyl-1-sulphonate improves solubility in polar solvents and stabilizes micelles in high-salinity environments, a feature absent in non-hydroxylated analogs .
- Thermal Stability : Long-chain sulphonates exhibit superior thermal resistance, making them suitable for industrial processes (e.g., enhanced oil recovery) .
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